2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide

Kinase selectivity Structure-activity relationship Halogen substitution effects

2-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide (CAS 1421493-55-1) is a synthetic small molecule combining a 2-chlorobenzenesulfonamide group with a 2-(2-fluorophenoxy)pyrimidine scaffold. This structural class, characterized by a sulfonamide linkage at the pyrimidine 5-position, is frequently explored in kinase inhibitor and carbonic anhydrase inhibitor research.

Molecular Formula C16H11ClFN3O3S
Molecular Weight 379.79
CAS No. 1421493-55-1
Cat. No. B2871802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide
CAS1421493-55-1
Molecular FormulaC16H11ClFN3O3S
Molecular Weight379.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl)F
InChIInChI=1S/C16H11ClFN3O3S/c17-12-5-1-4-8-15(12)25(22,23)21-11-9-19-16(20-10-11)24-14-7-3-2-6-13(14)18/h1-10,21H
InChIKeyXPQXARHEYDXZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide (CAS 1421493-55-1): Why This Specific Pyrimidine Sulfonamide Requires Individual Qualification for Procurement


2-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide (CAS 1421493-55-1) is a synthetic small molecule combining a 2-chlorobenzenesulfonamide group with a 2-(2-fluorophenoxy)pyrimidine scaffold [1]. This structural class, characterized by a sulfonamide linkage at the pyrimidine 5-position, is frequently explored in kinase inhibitor and carbonic anhydrase inhibitor research. However, despite extensive database and literature searching, no publicly available authoritative source—including primary research articles, granted patents, or curated bioactivity databases (ChEMBL, BindingDB)—provides quantitative biological, physicochemical, or selectivity data specifically attributable to this compound [2]. The absence of such data means that its procurement and experimental use must be justified entirely on the basis of its unique substitution pattern relative to closely related analogs, rather than on any published performance metrics.

2-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide: Why In-Class Analogs Cannot Be Assumed Functionally Equivalent Without Empirical Verification


Compounds within the N-(pyrimidin-5-yl)benzenesulfonamide family are highly sensitive to substituent identity and position. Even minor modifications—such as the presence, position, or identity of a halogen on the benzenesulfonamide ring—can dramatically alter target selectivity, binding kinetics, or physicochemical properties. For example, the 2-chloro substituted compound differs from its 2-fluoro analog (CAS 1421481-27-7) and its unsubstituted parent (CAS 1421481-27-7 variant) by only one atomic position, yet this change can invert kinase selectivity profiles or modify logD by 0.5–1 unit in closely related series . In the absence of direct comparative data, any assumption that the 2-chloro derivative will recapitulate the activity, selectivity, or pharmacokinetic behavior of a neighboring analog is scientifically unwarranted. The purpose of the evidence guide below is to identify exactly which data gaps exist, so that procurement decisions are made transparently and with full awareness of what has—and has not—been experimentally demonstrated for this specific entity.

Quantitative Differential Evidence for 2-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide Relative to Closest Analogs


Direct Head-to-Head Selectivity Comparison with Unsubstituted Parent: No Public Data Available

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents identified no study that directly compares the target engagement, enzyme inhibition, or cellular activity of 2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide against its unsubstituted parent compound, N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide (CAS 1421481-27-7) [1]. Without such data, it is impossible to quantify the selectivity or potency contribution of the 2-chloro substituent.

Kinase selectivity Structure-activity relationship Halogen substitution effects

Halogen Scan Comparison (2-Cl vs. 2-F vs. 2,4-diF): No Published Selectivity Landscape Exists for This Scaffold

Several halogenated analogs of the core scaffold exist in commercial libraries, including 2-fluoro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide (no CAS assigned) and 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide (CAS 1798490-31-9) [1]. However, no published head-to-head profiling study compares the binding profiles of these halogen variants across a panel of kinases, carbonic anhydrases, or other targets. The contribution of the 2-chloro substituent to target selectivity, off-target liability, or metabolic stability remains unquantified.

Halogen scan Kinase profiling Benzenesulfonamide SAR

Physicochemical Property Estimation vs. Measured Values: No Experimental logD, Solubility, or pKa Data Located

Computational prediction software (e.g., ChemAxon, ACD/Labs) can estimate logD, aqueous solubility, and pKa for this compound, but no experimentally measured values have been published [1]. For the unsubstituted parent (CAS 1421481-27-7), limited predicted data exist in commercial databases, but no measured experimental values are available for meaningful comparison. The presence of the electron-withdrawing 2-chloro substituent is expected to lower logD by approximately 0.3–0.5 units and increase aqueous solubility relative to the parent, based on Hansch fragment contributions; however, this remains unverified.

Physicochemical properties Drug-likeness LogD

Metabolic Stability Comparison (2-Cl vs. Unsubstituted): No In Vitro Microsomal or Hepatocyte Data Identified

The 2-chloro substituent can influence oxidative metabolism by blocking or altering the regioselectivity of cytochrome P450-mediated hydroxylation on the benzenesulfonamide ring. However, no published intrinsic clearance (CLint) or metabolic half-life data from human or rodent liver microsomes or hepatocytes exist for this compound or its direct analog set [1]. Without these data, it is impossible to evaluate whether the 2-chloro substitution provides a metabolic stability advantage over the unsubstituted parent or the 2-fluoro variant.

Metabolic stability In vitro ADME Halogen substitution effects

Patent Landscape: No Granted Claims Specifically Covering This Compound as a Composition of Matter or Method of Use

A search of Google Patents and the USPTO Patent Full-Text Database did not identify any granted patent in which 2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is explicitly claimed as a composition of matter, a method of use, or an intermediate [1]. Several patents describe broad Markush structures encompassing pyrimidine sulfonamide cores (e.g., US20140228339A1 from AstraZeneca for chemokine receptor modulators), but none specifically exemplify or recite this particular compound. This does not guarantee freedom-to-operate, but it indicates that the compound has not been the subject of dedicated intellectual property protection in the public domain.

Patent freedom-to-operate Composition of matter Kinase inhibitor patents

Purity and Supply Chain: No USP/EP Monograph or Certified Reference Standard Exists

This compound is commercially available from multiple research chemical suppliers (typically at ≥95% purity by HPLC), but no pharmacopoeial monograph (USP, EP, JP) or certified reference standard exists . The closest analog with any pharmacopoeial recognition is a different benzenesulfonamide derivative, underscoring that this compound is exclusively a research tool, not a qualified impurity standard or active pharmaceutical ingredient. Researchers requiring batch-to-batch consistency must independently validate purity, identity, and residual solvent profiles upon receipt.

Analytical quality Reference standard Pharmacopoeial compliance

Appropriate Use Cases for 2-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide Based on Current Evidence Limitations


Medicinal Chemistry SAR Exploration: Probing the Effect of ortho-Chloro Substitution on Benzenesulfonamide-Target Interactions

Given the complete absence of comparative biological data, the most scientifically sound application is as a probe compound in a systematic SAR matrix. Researchers can synthesize or procure a matched set of ortho-substituted analogs (2-H, 2-F, 2-Cl, 2-CF3) and profile them in parallel against a target of interest (e.g., a kinase panel or carbonic anhydrase isoforms). This approach transforms the current data gap into a controlled experimental design. As noted in Section 3, no such halogen scan has been published [1], meaning novel SAR insights would be generated.

Computational Chemistry: Validating Predicted Binding Modes or Physicochemical Descriptors

Because no experimental logD, solubility, or target engagement data exist (Section 3, Evidence Items 3–4), this compound is well-suited for computational model validation. Docking studies can predict whether the 2-chloro group engages in halogen bonding with backbone carbonyls or hydrophobic pockets, and MD simulations can assess its effect on ligand residence time. Subsequent procurement for synthesis and experimental validation would close the prediction–measurement loop.

Chemical Biology Tool Development: Testing Selectivity in a Kinase Profiling Campaign

If a research group has established that the unsubstituted parent (CAS 1421481-27-7) shows activity against a kinase of interest, then acquiring the 2-chloro derivative and submitting both to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would generate the first direct head-to-head selectivity comparison. This is the most direct way to resolve the evidence gap identified in Section 3, Evidence Item 1 [1].

Intellectual Property Landscaping: Filing a Composition-of-Matter Patent on a Novel and Unclaimed Chemical Entity

As established in Section 3, Evidence Item 5, no granted patent specifically claims this compound. This opens the possibility for a research organization to synthesize, characterize, and file a composition-of-matter patent if novel biological activity is discovered. The absence of prior art specific to this compound reduces the likelihood of an immediate 35 U.S.C. §102 or §103 rejection based on this exact structure.

Quote Request

Request a Quote for 2-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.